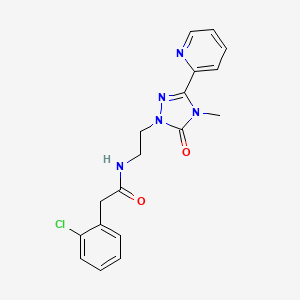
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile, also known as DNP, is a chemical compound that has gained attention in scientific research due to its unique properties. DNP is a fluorescent molecule that can be used as a probe to study biological processes.
Mechanism of Action
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile is a fluorescent molecule that can be excited by light of a specific wavelength. Upon excitation, this compound emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of this compound in the system. This property of this compound makes it an ideal probe to study biological processes.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not alter the activity of enzymes or affect the viability of cells. This compound has also been shown to be non-toxic to animals at low concentrations.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile in lab experiments are its high sensitivity, specificity, and ease of use. This compound can be incorporated into proteins or lipids without affecting their function. This compound can also be used to study biological processes in real-time.
The limitations of using this compound in lab experiments are its photobleaching and phototoxicity. This compound can undergo photobleaching when exposed to high-intensity light for an extended period. Phototoxicity can occur when this compound is excited with high-intensity light, leading to the generation of reactive oxygen species.
Future Directions
For 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile research include the development of new probes with improved properties and the study of the role of lipid rafts in various diseases.
Synthesis Methods
The synthesis of 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile involves a multi-step process that starts with the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride. This intermediate is then reacted with dimethylamine to form this compound. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile has been extensively used as a fluorescent probe to study biological processes such as protein-protein interactions, enzymatic activity, and membrane dynamics. This compound can be incorporated into proteins or lipids to study their behavior in vivo. This compound has also been used to study the dynamics of lipid rafts and their role in signal transduction pathways.
properties
IUPAC Name |
3-(dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)11-15(10-17)16(19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYRFVZROBFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654452 |
Source


|
| Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96219-81-7 |
Source


|
| Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)


![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)
